2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
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Overview
Description
2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a complex organic compound characterized by the presence of trifluoromethoxy and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2,4,5-trifluoro-3-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride . The acid chloride is then reacted with an appropriate amine, such as N-[(oxan-4-yl)(thiophen-2-yl)methyl]amine, under controlled conditions to yield the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoic acid: A precursor in the synthesis of the target compound.
2,4,5-Trifluoro-3-methoxybenzoyl chloride: An intermediate used in the synthesis.
Other trifluoromethoxy-substituted benzamides: Compounds with similar structural motifs but different substituents.
Uniqueness
2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances stability and lipophilicity, while the benzamide moiety provides a versatile platform for further functionalization .
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c1-24-17-14(20)11(9-12(19)15(17)21)18(23)22-16(13-3-2-8-26-13)10-4-6-25-7-5-10/h2-3,8-10,16H,4-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOQCJPNMGCEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NC(C2CCOCC2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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